6-Chloropyrimidine-4-carbaldehyde
Overview
Description
6-Chloropyrimidine-4-carbaldehyde is a chemical compound with the CAS Number: 933702-16-0 . It has a molecular weight of 142.54 . The IUPAC name for this compound is 6-chloro-4-pyrimidinecarbaldehyde .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine . The reaction mixture is then quenched with water to produce the dihydropyrimidine . This dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H . The Inchi Key for this compound is VFORWTKKMGPWFM-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in aromatic nucleophilic substitution reactions . The isolated compounds from these reactions are products of amination, solvolysis, and condensation processes .Physical and Chemical Properties Analysis
This compound has a molecular weight of 142.54 . It is stored at room temperature .Scientific Research Applications
Chemoselective Aniline–Chloropyrimidine Coupling
A study by Choudhury et al. (2008) demonstrates a highly chemoselective substitution on the 4-amino-6-chloropyrimidine ring system, despite the competing presence of an aldehyde functionality. This process yields 4,6-diaminopyrimidine-5-carbaldehyde with high efficiency, suggesting its utility in synthesizing diaminopyrimidine aldehydes from a variety of aromatic amines. This method could be foundational for developing new compounds in pharmaceuticals and agrochemicals due to its selectivity and high yield Choudhury, Hongfeng Chen, Christopher N. Nilsen, & K. Sorgi, 2008.
Interaction with Glycine Esters
Zinchenko et al. (2018) investigated the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, revealing the formation of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This study highlights the potential of 6-Chloropyrimidine-4-carbaldehyde in synthesizing biologically active compounds and exploring new chemical pathways Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.
Synthesis of Condensed Azines
Bakulina et al. (2014) describe the synthesis of pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives through the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate. The structures of these novel compounds were confirmed through XRD analysis, suggesting applications in creating new materials with unique electronic properties Bakulina, Ivanov, Dar'in, & Lobanov, 2014.
Synthesis of 1-Alkylpyrazolo[5,4-d]pyrimidines
Research by Boyd et al. (2008) outlines a novel synthesis approach for 1-alkylpyrazolo[5,4-d]pyrimidines using 4,6-dichloropyrimidine-5-carbaldehyde. This method represents an advantageous route over existing techniques for constructing such ring systems, potentially offering a streamlined pathway for producing complex molecules used in drug development and materials science Boyd, Campbell, Liao, Meng, Peng, Wang, & Waring, 2008.
Microwave-Assisted Synthesis of Pyrimidoquinolines
Quiroga et al. (2010) developed a method for preparing pyrimido[4,5-b]quinolines through microwave-assisted intramolecular cyclization of N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes. This efficient synthesis process, notable for its operational simplicity and safety, could be instrumental in the rapid production of flavin analogs for applications in biochemistry and materials science Quiroga, Trilleras, Insuasty, Abonía, Nogueras, Marchal, & Cobo, 2010.
Safety and Hazards
Future Directions
Research on pyrimidines, including 6-Chloropyrimidine-4-carbaldehyde, is ongoing. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
It’s known that halopyrimidines, such as 6-chloropyrimidine-4-carbaldehyde, can undergo nucleophilic aromatic substitution reactions . This suggests that this compound could interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical pathways, including nucleic acid synthesis and signal transduction .
Pharmacokinetics
The compound’s molecular weight (14254 g/mol) and its polar nature suggest that it could have reasonable bioavailability .
Result of Action
Given its potential for nucleophilic aromatic substitution reactions, it could lead to the formation of new compounds with diverse biological activities .
Properties
IUPAC Name |
6-chloropyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORWTKKMGPWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617053 | |
Record name | 6-Chloropyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-16-0 | |
Record name | 6-Chloropyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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